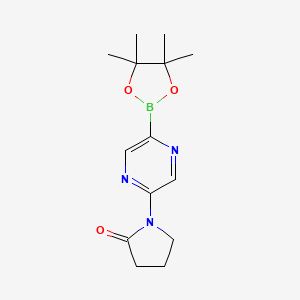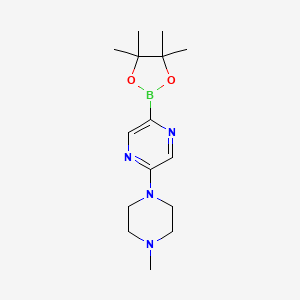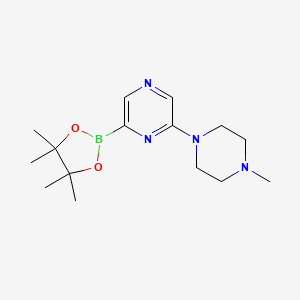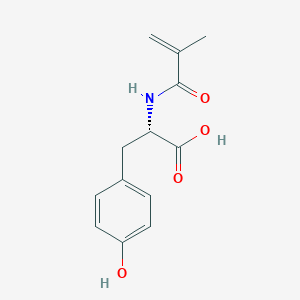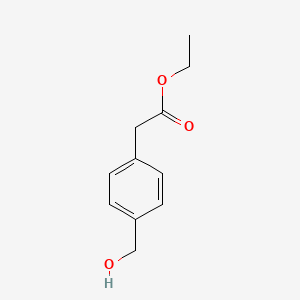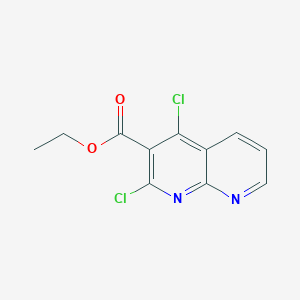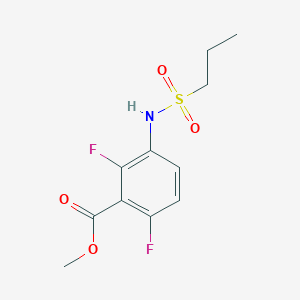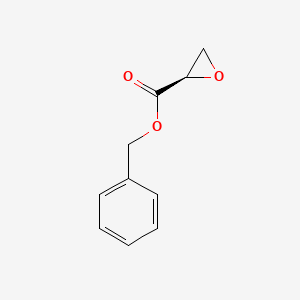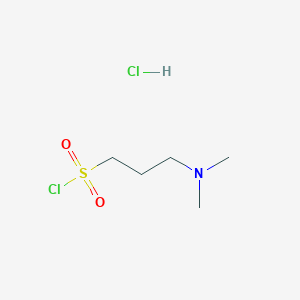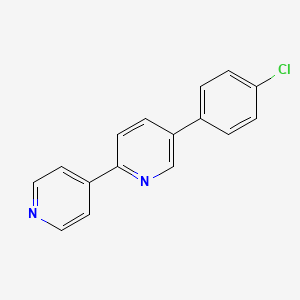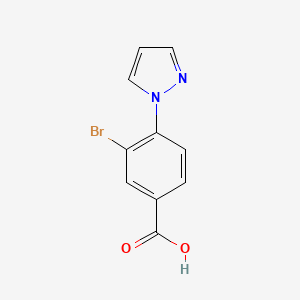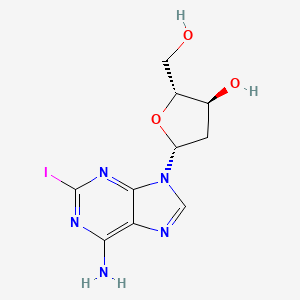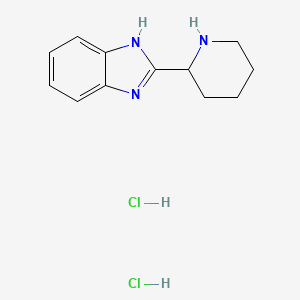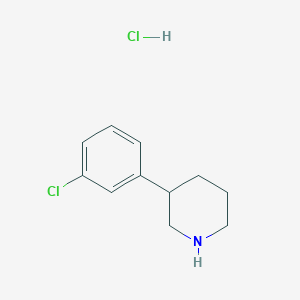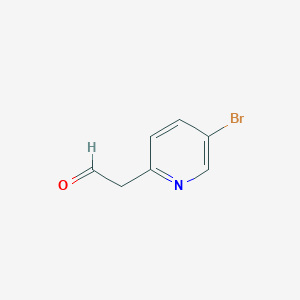
2-(5-Bromopyridin-2-YL)acetaldehyde
Vue d'ensemble
Description
2-(5-Bromopyridin-2-YL)acetaldehyde, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyridine, a heterocyclic compound that is widely used in the synthesis of numerous organic compounds. BPA has been extensively studied for its unique properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-2-YL)acetaldehyde is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the target organism. This results in the disruption of various cellular processes, leading to the death or inhibition of the target organism.
Effets Biochimiques Et Physiologiques
2-(5-Bromopyridin-2-YL)acetaldehyde has been shown to exhibit various biochemical and physiological effects, including antimicrobial, antifungal, and plant growth-enhancing properties. These effects are believed to be due to the compound's ability to inhibit certain enzymes and proteins in the target organism, leading to the disruption of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Bromopyridin-2-YL)acetaldehyde has several advantages and limitations for use in lab experiments. One advantage is its unique properties, which make it a potential candidate for use in various fields. Another advantage is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(5-Bromopyridin-2-YL)acetaldehyde. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective applications in various fields. Another direction is the exploration of its potential applications in new fields, such as energy storage and catalysis. Additionally, the development of new synthesis methods and purification techniques could lead to the production of higher quality and more cost-effective 2-(5-Bromopyridin-2-YL)acetaldehyde.
Applications De Recherche Scientifique
2-(5-Bromopyridin-2-YL)acetaldehyde has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the field of pharmaceuticals, 2-(5-Bromopyridin-2-YL)acetaldehyde has been shown to exhibit promising antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. In agriculture, 2-(5-Bromopyridin-2-YL)acetaldehyde has been shown to enhance plant growth and increase crop yield, making it a potential candidate for use as a plant growth regulator. In materials science, 2-(5-Bromopyridin-2-YL)acetaldehyde has been shown to have unique optical and electronic properties, making it a potential candidate for use in the development of new materials.
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXCPCYRILLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-YL)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



